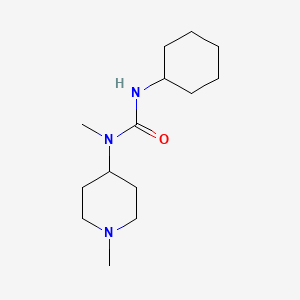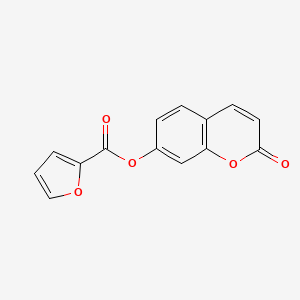![molecular formula C19H16N4 B5791486 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5791486.png)
2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MPP belongs to the pyrazolo[1,5-a]pyrimidine family and has a molecular formula of C19H16N4. In
作用机制
The mechanism of action of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This results in the disruption of the kinase's function and downstream signaling pathways. The inhibition of CDK2 and CDK5 by 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the inhibition of GSK-3β by 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to exhibit various biochemical and physiological effects. In cancer cells, 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuronal cells, 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to improve synaptic plasticity and memory function. In diabetic animal models, 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to improve glucose metabolism and insulin sensitivity, leading to the potential treatment of diabetes.
实验室实验的优点和局限性
One of the advantages of using 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potent inhibitory activity against various kinases, making it a valuable tool for studying kinase signaling pathways. Additionally, 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to exhibit low toxicity in animal models, making it a safer alternative to other kinase inhibitors. However, the limitations of using 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments include its limited solubility in water and its potential off-target effects.
未来方向
There are various future directions for the research of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is the development of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives with improved solubility and selectivity for specific kinases. Additionally, the combination of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine with other therapeutic agents may enhance its efficacy in the treatment of various diseases. Furthermore, the investigation of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine's potential role in other signaling pathways may lead to the discovery of new therapeutic targets.
合成方法
The synthesis of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves a multistep process that has been described in various research articles. One of the most commonly used methods involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting product is then subjected to cyclization with ammonium acetate to obtain 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine.
科学研究应用
2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against various kinases, including CDK2, CDK5, and GSK-3β. These kinases play a crucial role in the regulation of cell cycle progression, neuronal function, and glycogen synthesis, respectively. Therefore, 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-13-7-9-15(10-8-13)17-12-19-21-16(11-18(20)23(19)22-17)14-5-3-2-4-6-14/h2-12H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZUXQNNTSYVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-amino-2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5791410.png)
![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)


![3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5791448.png)

![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)

![methyl 4-ethyl-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5791485.png)
![N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide](/img/structure/B5791494.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5791504.png)
![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5791510.png)